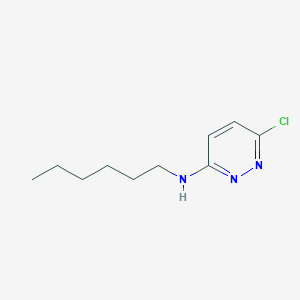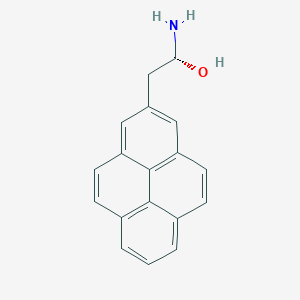
(R)-1-Amino-2-(pyren-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Amino-2-(pyren-2-yl)ethanol is a chiral compound that features a pyrene moiety attached to an ethanolamine backbone. The pyrene nucleus is known for its photophysical and electronic properties, making this compound valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-2-(pyren-2-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with pyrene, a polycyclic aromatic hydrocarbon.
Functionalization: Pyrene is functionalized to introduce a hydroxyl group at the 2-position, forming 2-hydroxypyrene.
Amination: The hydroxyl group is then converted to an amino group through a series of reactions, resulting in ®-1-Amino-2-(pyren-2-yl)ethanol.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
®-1-Amino-2-(pyren-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
®-1-Amino-2-(pyren-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of molecular interactions due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mecanismo De Acción
The mechanism of action of ®-1-Amino-2-(pyren-2-yl)ethanol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The pyrene moiety’s fluorescent properties also allow it to be used as a probe in imaging studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-2-(pyren-2-yl)ethanol: The non-chiral version of the compound.
2-Amino-1-(pyren-2-yl)ethanol: A positional isomer with the amino group at a different position.
1-Hydroxy-2-(pyren-2-yl)ethanol: A compound with a hydroxyl group instead of an amino group.
Uniqueness
®-1-Amino-2-(pyren-2-yl)ethanol is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or positional isomers. Its pyrene moiety also imparts distinct photophysical properties, making it valuable in fluorescence-based applications.
Propiedades
Fórmula molecular |
C18H15NO |
|---|---|
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
(1R)-1-amino-2-pyren-2-ylethanol |
InChI |
InChI=1S/C18H15NO/c19-16(20)10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)18(14)17(12)13/h1-9,16,20H,10,19H2/t16-/m1/s1 |
Clave InChI |
OUFGWLNFXAPSMO-MRXNPFEDSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C[C@H](N)O)C=C2 |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CC(N)O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13349297.png)
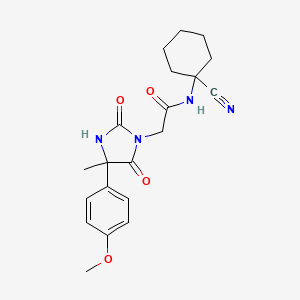
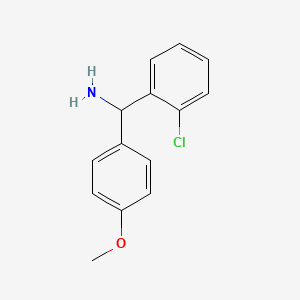

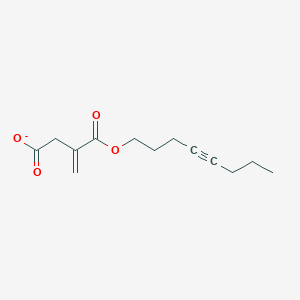
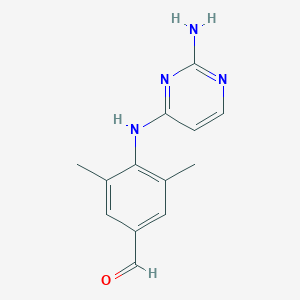
![(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol](/img/structure/B13349332.png)

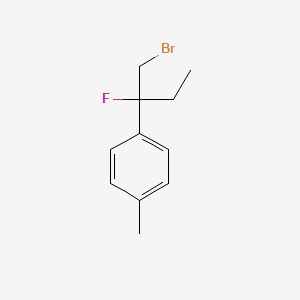
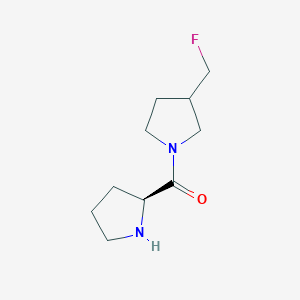

![Benzenesulfonylfluoride, 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349354.png)
